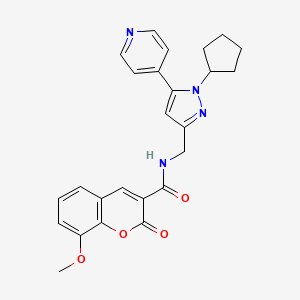

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a coumarin (2H-chromene-2-one) backbone substituted with a methoxy group at position 8 and a carboxamide group at position 2. The carboxamide side chain is further functionalized with a pyrazole ring bearing cyclopentyl and pyridin-4-yl substituents.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4/c1-32-22-8-4-5-17-13-20(25(31)33-23(17)22)24(30)27-15-18-14-21(16-9-11-26-12-10-16)29(28-18)19-6-2-3-7-19/h4-5,8-14,19H,2-3,6-7,15H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMRWYGXGWMVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 378.43 g/mol. The structure features a chromene core, a pyrazole moiety, and a carboxamide functional group, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from cyclopentanone and pyridine derivatives. A common synthetic route includes:

- Formation of the Pyrazole Ring : Cyclopentanone reacts with pyridine-4-carbaldehyde and hydrazine hydrate.

- Reactions Leading to Chromene Derivatives : Subsequent steps involve the introduction of methoxy and carboxamide groups through various coupling reactions.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and chromene structures exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, such as:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.045 |

| Compound B | A549 (Lung Cancer) | 0.067 |

| Compound C | HeLa (Cervical Cancer) | 0.033 |

These compounds often work by inhibiting key enzymes involved in cancer cell proliferation, such as IKK-2, which plays a role in NF-kB signaling pathways crucial for cancer survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated moderate activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 250 µg/mL |

| Candida albicans | 250 µg/mL |

These results suggest that the compound could be developed as a potential antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Study on Breast Cancer : A study reported that a derivative exhibited an IC50 value of 0.045 µM against MCF-7 cells, indicating potent anticancer activity.

- Antimicrobial Screening : Another study tested various derivatives against Staphylococcus aureus and found consistent MIC values around 250 µg/mL.

- Inflammation Model : In a rat model of inflammation, treatment with the compound led to a significant reduction in swelling and pain indicators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole-Carboxamide Derivatives

describes a series of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p) synthesized via EDCI/HOBt-mediated coupling . While these compounds share the pyrazole-carboxamide core with the target molecule, key differences include:

- Backbone Divergence : The coumarin system in the target compound contrasts with the dichlorophenyl or fluorophenyl groups in derivatives, which may alter solubility and binding affinity.

Table 1: Structural and Physicochemical Comparison

Functional Analogues in PDE Inhibition

PF-2545920 (), a PDE10A inhibitor, shares the pyridin-4-yl-pyrazole motif with the target compound but incorporates a quinoline backbone instead of coumarin . This substitution may influence:

- Enzyme Selectivity: Quinoline’s planar structure favors interactions with PDE10A’s hydrophobic pocket, whereas coumarin’s oxygen-rich system could target PDE isoforms with polar active sites.

- Bioavailability: The methoxy group in the target compound may improve aqueous solubility compared to PF-2545920’s methyl-quinoline system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.